2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate
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Overview
Description
2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a tert-butyl carbonate group. This compound is typically a white to off-white powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate involves several steps. One common method includes the bromination and iodination of pyridine derivatives followed by the introduction of the tert-butyl carbonate group. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl carbonate group can undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further react with other compounds .
Comparison with Similar Compounds
2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate can be compared with other similar compounds, such as:
- 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
These compounds share similar structural features but differ in the position of the halogen atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific halogenation pattern and the presence of the tert-butyl carbonate group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2-bromo-6-iodopyridin-3-yl) tert-butyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-6-4-5-7(12)13-8(6)11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNGUKLGPNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670142 |
Source
|
Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-26-4 |
Source
|
Record name | Carbonic acid, 2-bromo-6-iodo-3-pyridinyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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